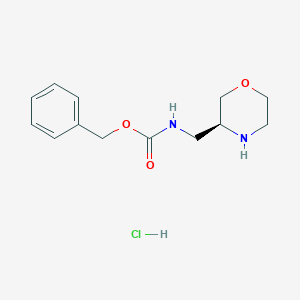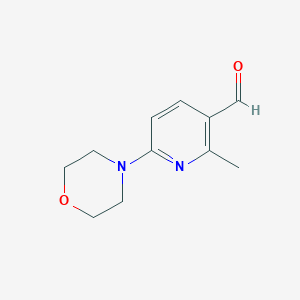
2-Methyl-6-morpholinonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-morpholinonicotinaldehyde is a chemical compound with the molecular formula C10H12N2O2. It is a derivative of nicotinaldehyde, featuring a morpholine ring attached to the 6-position of the pyridine ring and a methyl group at the 2-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-morpholinonicotinaldehyde typically involves the reaction of 2-methyl-6-bromonicotinaldehyde with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the bromine atom with the morpholine group, yielding the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-morpholinonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Methyl-6-morpholinonicotinic acid.
Reduction: 2-Methyl-6-morpholinonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6-morpholinonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-morpholinonicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-Morpholinonicotinaldehyde
- 2-Methyl-3-pyridinecarboxaldehyde
- 2-Morpholinonicotinaldehyde
Uniqueness
2-Methyl-6-morpholinonicotinaldehyde is unique due to the presence of both a morpholine ring and a methyl group, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-methyl-6-morpholin-4-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-9-10(8-14)2-3-11(12-9)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3 |
InChI Key |
JFMNWJAPHDRFBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCOCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



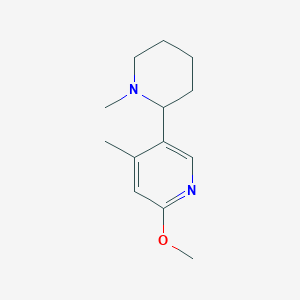
![2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11805037.png)
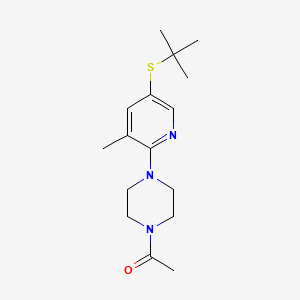
![2-(Trifluoromethyl)benzo[d]thiazol-5-ol](/img/structure/B11805053.png)

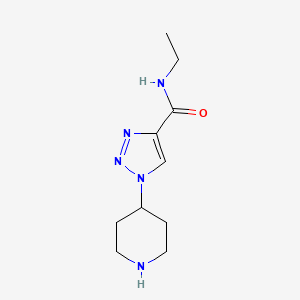


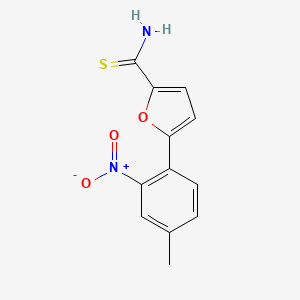

![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B11805084.png)
![5-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine](/img/structure/B11805089.png)
